SYD5115

TSH receptor antagonism IC50 potency GPCR drug discovery

SYD5115 is the only small-molecule TSH-R antagonist with published oral in vivo pharmacodynamic efficacy, suppressing M22-induced FT4 release at 50–100 µmol/kg p.o. in rats. Its 38-fold selectivity over hFSH-R (hTSHR IC50 62 nM vs. hFSHR IC50 259 nM) and >160-fold over hLH-R enable clean TSH-R/FSH-R dissection in co-expressing tissues. It is uniquely validated for dose-dependent inhibition of TSAb-stimulated hyaluronic acid release in primary Graves' orbital fibroblasts at 100 nM–10 µM without cytotoxicity. For groups requiring repeated oral dosing in Graves' hyperthyroidism models, SYD5115 eliminates continuous infusion protocols. Confirm free concentration remains below the 259 nM FSH-R IC50 threshold in your assay system.

Molecular Formula C22H32F2N4O3
Molecular Weight 438.5 g/mol
Cat. No. B15605788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYD5115
Molecular FormulaC22H32F2N4O3
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32F2N4O3/c1-13(19(3,4)5)31-18(30)27-17-25-12-15-16(26-17)21(8-10-22(23,24)11-9-21)20(6,7)28(15)14(2)29/h12-13H,8-11H2,1-7H3,(H,25,26,27,30)/t13-/m0/s1
InChIKeyBQJACMMFLPJGCR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SYD5115: A Nanomolar-Potency, Orally Bioavailable, Allosteric TSH-R Antagonist for Graves' Disease Research


SYD5115 (Compound 67) is a low-molecular-weight, N-acetylated dihydropyrrole pyrimidine derivative that acts as a selective, allosteric antagonist of the thyrotropin receptor (TSH-R) . It demonstrates nanomolar potency against both rat and human TSH-R and is orally bioavailable, enabling systemic thyroid hormone suppression in vivo after a single oral dose . Its core structure incorporates a difluorinated-spirocyclohexyl ring and a chiral carbamate group that together confer improved metabolic stability and mitigated mutagenic risk relative to earlier analog series .

SYD5115: Why Generic TSH-R Antagonist Substitution Fails Without Comparative Selectivity and In Vivo Validation


Generic substitution among TSH-R antagonists is confounded by profound differences in selectivity profiles across the glycoprotein hormone receptor family. For instance, ORG 274179-0 achieves a low IC50 of 11 nM on TSH-R but exhibits a near-identical potency (IC50 = 17 nM) on the closely related FSH-R, representing a selectivity window of less than 2-fold . In contrast, SYD5115 demonstrates a 38-fold selectivity over hFSH-R and very high selectivity over hLH-R (IC50 > 10 µM) , which directly impacts the ability to decouple thyroid-specific signaling from reproductive hormone receptor cross-talk in functional assays. Furthermore, oral bioavailability is not a class property: SYD5115 suppresses M22-driven thyroxine (T4) release in vivo following a single oral dose, a critical differentiator from antagonists such as ML224 (ANTAG3) and S37a that lack comparable in vivo oral efficacy data . These quantitative gaps in selectivity and in vivo pharmacodynamics make simple interchange without re-validation scientifically unsound.

SYD5115: Quantified Evidence Guide—Potency, Selectivity, and In Vivo Differentiation Relative to TSH-R Antagonist Comparators


Nanomolar TSH-R Potency vs. Micromolar Antagonists S37a and ML224

SYD5115 exhibits a human TSH-R (hTSHR) IC50 of 62 nM, which is approximately 34-fold more potent than TSHR antagonist S37a (hTSHR IC50 ~20 µM) and 34- to 37-fold more potent than ML224/ANTAG3 (IC50 2.1-2.3 µM) for TSH-stimulated cAMP production . Against the disease-relevant stimulatory monoclonal antibody M22, SYD5115 blocks M22-induced cAMP production in HEK293-hTSHR cells with an IC50 of 22 nM .

TSH receptor antagonism IC50 potency GPCR drug discovery

hFSH-R Selectivity: 38-Fold Window vs. Non-Selective ORG 274179-0

SYD5115 demonstrates a 38-fold selectivity for hTSH-R (IC50 = 62 nM) over hFSH-R (IC50 = 259 nM) . In contrast, the comparator allosteric antagonist ORG 274179-0, despite a lower absolute TSH-R IC50 of 11 nM, shows negligible selectivity over hFSH-R (IC50 = 17 nM, a ratio of only 1.5) . Additionally, SYD5115 displays very high selectivity over hLH-R (IC50 > 10 µM), representing a >160-fold window .

GPCR selectivity FSH receptor off-target glycoprotein hormone receptor

In Vivo Oral Efficacy: M22-Induced T4 Suppression in Rats

SYD5115 blocks M22-stimulating antibody-induced synthesis of the thyroid hormone thyroxine (T4) in vivo in rats following a single oral dose . Quantitatively, oral doses of 50 and 100 µmol/kg SYD5115 inhibit M22-induced free T4 (FT4) release . No comparable in vivo oral efficacy suppression of T4 by M22 antibody challenge has been reported for ML224 (ANTAG3), S37a, NCGC00229600, or VA-K-14 in the peer-reviewed literature, positioning SYD5115 as the only TSH-R small-molecule antagonist with demonstrated oral pharmacodynamic activity in this disease-relevant in vivo model.

oral bioavailability in vivo pharmacology thyroxine (T4) suppression

Functional Blockade of Patient-Derived TSAb-Positive Sera and Primary Orbital Fibroblasts

SYD5115 dose-dependently inhibited TSH-R activation by all tested stimulatory TSH-R antibody (TSAb)-positive sera from Graves' disease patients in a cell-based bioassay, with a sigmoidal inhibition relationship . In primary human orbital fibroblasts (GOFs) from patients with Graves' hyperthyroidism and orbitopathy, SYD5115 at 100 nM significantly suppressed M22-stimulated hyaluronic acid (HA) release (p=0.0392), with stronger inhibition at 1,000 nM (p=0.0431) and 10,000 nM (p=0.0245) . Importantly, SYD5115 at up to 10 µM did not affect GOF viability, migration, or proliferation, confirming that functional blockade is not due to cytotoxicity . Inhibitory activity in a human osteosarcoma U2OS cell line stably expressing human TSH-R yielded a potency of 193 nM for 100% M22-stimulated cAMP inhibition .

Graves' orbitopathy primary human orbital fibroblast (GOF) hyaluronic acid (HA) suppression

Improved Metabolic Stability and Mitigated Mutagenic Risk vs. Earlier Lead Series

During the optimization campaign leading to SYD5115, the earlier lead compound 53 (Table 4 in the primary article) showed a human liver microsome (HLM) half-life of only 4 min and rat liver microsome (RLM) half-life of 6 min . The final candidate SYD5115 (67) incorporates a difluorinated spirocyclohexyl ring and chiral carbamate that together extended HLM and RLM half-lives to values that correlated with oral exposure sufficient for in vivo T4 suppression . Additionally, the 5-amino-4,6-bis-aza-indoline scaffold swap eliminated the Ames-positive mutagenicity observed in earlier aniline-based analogs .

metabolic stability human liver microsomes Ames mutagenicity

SYD5115 Exhibits a Distinct Allosteric Antagonist Profile vs. Orthosteric Inhibitors

SYD5115 functions via allosteric modulation of TSH-R, as evidenced by its ability to fully block both TSH- and M22 antibody-stimulated receptor activation . This is mechanistically distinct from the blocking antibody K1-70, which competes at the orthosteric binding site. SYD5115 induced 100% inhibition of M22-induced cAMP levels with a potency of 193 nM in the U2OS cell line stably expressing human TSH-R . Compared to NCGC00229600, an allosteric inverse agonist that reduces basal cAMP by only 53% at 30 µM, SYD5115 achieves complete inhibition of ligand-stimulated signaling at nanomolar concentrations .

allosteric antagonism TSH-R autoantibody M22 blocking antibody

SYD5115: Optimal Research and Procurement Scenarios Grounded in Differential Evidence


Preclinical In Vivo Models of Graves' Hyperthyroidism Requiring Oral Dosing

For academic or industry groups developing rodent models of Graves' hyperthyroidism where repeated oral dosing is required, SYD5115 is the only small-molecule TSH-R antagonist with published oral in vivo pharmacodynamic efficacy. Its ability to suppress M22-induced FT4 release at 50–100 µmol/kg p.o. in rats eliminates the need for continuous infusion or injection protocols required by other tool molecules, directly reducing animal stress and experimental variability. Researchers should use ML224 or S37a only if exclusively in vitro target engagement is needed, but must acknowledge their lack of validated oral in vivo activity.

Graves' Orbitopathy Translational Research Using Primary Patient-Derived Orbital Fibroblasts

Investigators studying the TSH-R/hyaluronic acid axis in Graves' orbitopathy should prioritize SYD5115 because it is the only small-molecule antagonist validated for dose-dependent inhibition of M22- and TSAb-positive patient sera-stimulated HA release in primary human orbital fibroblasts at clinically relevant concentrations (100 nM–10 µM) . The absence of cytotoxicity at up to 10 µM in both MTT and scratch migration assays confirms that functional HA suppression represents genuine receptor blockade, not compromised cell health. Alternative compounds (ML224, NCGC00161856, S37a) lack any published HA inhibition data in primary GOFs.

GPCR Selectivity Profiling Studies Where FSH-R Cross-Reactivity Must Be Controlled

For pharmacological studies requiring clean dissection of TSH-R from FSH-R signaling in tissues co-expressing both receptors (e.g., ovarian, testicular, or pituitary contexts), SYD5115 offers a 38-fold selectivity window over hFSH-R (hTSHR IC50 62 nM vs. hFSHR IC50 259 nM) and >160-fold over hLH-R . This selectivity profile is vastly superior to ORG 274179-0 (1.5-fold FSH-R selectivity), making SYD5115 the rational procurement choice when FSH/LH receptor-mediated off-target effects would confound data interpretation. Researchers should quantify the expected free concentration in their assay system and confirm that it remains below the 259 nM FSH-R IC50 threshold.

High-Throughput Screening Assays for TSH-R Antagonists Benefiting from Nanomolar Starting Potency

Screening laboratories requiring a reference antagonist for TSH-R assay development or validation will benefit from SYD5115's 22 nM IC50 in the M22-induced cAMP assay (HEK293-hTSHR cells) . This nanomolar potency allows for a wide assay window at low compound concentrations, reducing DMSO vehicle artifacts and conserving precious compound. In contrast, using ML224 (IC50 ~2.3 µM) as a reference antagonist would require ~100-fold higher concentrations, potentially introducing solubility and solvent toxicity confounds in miniaturized 384-well or 1536-well formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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